1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group
Properties
IUPAC Name |
2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-4(5(12)13)1-2-10-11/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCDWZAEGMKZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006340-71-1 | |
| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydrazine-Based Cyclization
The most widely reported method involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones. For example:
Procedure :
- Step 1 : Ethyl 4,4,4-trifluoroacetoacetate (10 mmol) and methylhydrazine (12 mmol) are refluxed in ethanol (50 mL) at 80°C for 12 hours.
- Step 2 : The resulting 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is hydrolyzed using NaOH (2M, 20 mL) at 60°C for 6 hours.
Optimization Data :
| Parameter | Optimal Value | Yield Impact | Source |
|---|---|---|---|
| Solvent | Ethanol | +15% vs. THF | |
| Temperature | 80°C | Max yield at 80°C | |
| Hydrazine Ratio | 1.2:1 | Prevents diketone side products |
This method achieves 75–85% yield but requires careful pH control during hydrolysis to avoid decarboxylation.
Transition Metal-Catalyzed Approaches
Patent CN111138289B describes a palladium-catalyzed cyclization using 3-butyne-2-ketone, though scalability is limited by toxic reagents (e.g., ethyl diazoacetate) and InCl₃ catalyst costs. Key limitations include:
- Low isolated yield : 26% due to aqueous solubility of intermediates.
- Waste generation : High solvent consumption (200 vol ethyl acetate per gram).
Trifluoroethylation Strategies
Introducing the 2,2,2-trifluoroethyl group post-cyclization is critical for regioselectivity. Two dominant methods exist:
Nucleophilic Substitution
Reagents : 2,2,2-Trifluoroethyl iodide or bromide with K₂CO₃ in DMF.
Conditions : 60°C, 8 hours.
Yield : 70–78%, but hindered by competing N-alkylation at pyrazole N2.
Reductive Amination
Reagents : Trifluoroacetaldehyde and NaBH₃CN.
Advantages : Avoids alkyl halides; better regiocontrol.
Challenges : Requires anhydrous conditions and yields drop to 65% at scale.
Industrial-Scale Production and Challenges
Continuous-Flow Synthesis
Recent adaptations use flow reactors to enhance efficiency:
Purification Challenges
Early methods struggled with product isolation due to:
- High Water Solubility : Addressed by salting-out with NaCl.
- Byproducts : Recrystallization from ethyl acetate removes unreacted hydrazines.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Hydrazine Cyclization | 85% | >95% | High | $$ |
| Metal-Catalyzed | 26% | 80% | Low | $$$$ |
| Flow Synthesis | 95% | 98% | High | $$$ |
Flow systems offer the best balance of yield and purity but require significant capital investment.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various pyrazole derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid has shown potential as a building block in the synthesis of various pharmaceuticals. Its unique trifluoroethyl group enhances biological activity and solubility.
- Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a derivative containing the trifluoroethyl moiety demonstrated enhanced activity against specific bacterial strains compared to its non-fluorinated counterparts .
- Anti-inflammatory Agents : Research has explored the use of pyrazole derivatives in developing anti-inflammatory drugs. The incorporation of the trifluoroethyl group has been linked to increased efficacy and reduced side effects in preclinical models .
Agrochemicals
The compound is also being investigated for its applications in agrochemicals, particularly as a herbicide or pesticide.
- Herbicidal Activity : Preliminary studies suggest that this compound exhibits selective herbicidal properties against certain weed species while being less toxic to crops .
- Pesticide Development : The fluorinated structure is known to enhance the stability and effectiveness of pesticides, leading to prolonged action against pests .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives including this compound. The synthesized compounds were evaluated for their antimicrobial activity against clinical strains of bacteria. The results indicated that the trifluoroethyl-substituted compounds exhibited significantly higher inhibition zones compared to controls .
Case Study 2: Development of Fluorinated Herbicides
A research team focused on developing new herbicides based on fluorinated pyrazoles. They tested various concentrations of this compound on common agricultural weeds. The findings revealed that this compound effectively reduced weed biomass while maintaining crop health in field trials .
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group but lacking the pyrazole ring and carboxylic acid group.
Trifluoroacetic acid: Contains a trifluoromethyl group and a carboxylic acid group but lacks the pyrazole ring.
1H-Pyrazole-5-carboxylic acid: Similar structure but without the trifluoroethyl group.
The uniqueness of this compound lies in the combination of the trifluoroethyl group, pyrazole ring, and carboxylic acid group, which imparts distinct chemical and biological properties.
Biological Activity
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a compound of growing interest due to its unique structural features and potential biological activities. This compound, with the molecular formula C6H5F3N2O2 and CAS number 1006340-71-1, has been studied for its pharmacological properties, particularly in relation to antiparasitic activity.
The trifluoroethyl group in this compound is significant as it can enhance lipophilicity and metabolic stability. The presence of the pyrazole ring contributes to its biological activity, making it a candidate for further pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C6H5F3N2O2 |
| Molecular Weight | 194.11 g/mol |
| CAS Number | 1006340-71-1 |
| PubChem CID | 19614649 |
Antiparasitic Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antiparasitic effects, particularly against Plasmodium falciparum. For instance, structure-activity relationship (SAR) studies indicate that modifications in the pyrazole scaffold can lead to enhanced potency against malaria parasites.
A notable finding is the incorporation of polar functionalities that improve aqueous solubility while maintaining or enhancing biological activity. For example, a study indicated that the introduction of a trifluoromethyl group at specific positions on the pyrazole scaffold significantly increased activity against P. falciparum (EC50 values in low nanomolar range) while also improving metabolic stability in human liver microsomes .
Case Studies
- In Vitro Studies : In vitro evaluations showed that derivatives of pyrazole compounds exhibited varying degrees of activity against P. falciparum strains. For instance, certain analogs demonstrated EC50 values as low as 0.010 μM, indicating potent antiparasitic effects .
- In Vivo Studies : In vivo tests using mouse models infected with Plasmodium vinckei revealed that compounds similar to this compound administered at dosages of 15 mg/kg led to significant reductions in parasitemia . These findings suggest that further development of this compound could yield effective treatments for malaria.
The mechanism through which this compound exerts its biological effects may involve interference with critical metabolic pathways in parasites. Compounds within this class have been shown to inhibit essential enzymes or disrupt cellular processes necessary for parasite survival and replication.
Q & A
Q. What are the optimal synthetic routes for 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by trifluoroethylation and carboxylation. Key steps include:
Cyclocondensation : Using hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under acidic or basic conditions.
Trifluoroethylation : Introducing the 2,2,2-trifluoroethyl group via nucleophilic substitution or coupling reactions. For example, alkylation with 2,2,2-trifluoroethyl iodide in the presence of a base like K₂CO₃ .
Carboxylation : Oxidation of a methyl or hydroxymethyl group to a carboxylic acid using KMnO₄ or CrO₃ under controlled pH and temperature .
Critical Parameters :
-
Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
-
Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling yields in trifluoroethylation .
-
Temperature : Reactions often proceed at 60–100°C; higher temperatures risk decomposition .
- Data Table : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Trifluoroethylation | 2,2,2-Trifluoroethyl iodide, K₂CO₃, DMF, 80°C | 72 | 95 | |
| Carboxylation | KMnO₄, H₂O/THF, 50°C | 65 | 90 |
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks for the pyrazole ring (δ 6.5–8.0 ppm), trifluoroethyl group (δ 3.8–4.2 ppm for -CH₂CF₃), and carboxylic acid proton (δ 12–14 ppm, if not deuterated) .
- ¹³C NMR : Carboxylic acid carbon at δ 165–170 ppm; CF₃ group at δ 120–125 ppm (q, J = 280 Hz) .
- Infrared (IR) : Strong C=O stretch at ~1700 cm⁻¹; broad O-H (carboxylic acid) at 2500–3000 cm⁻¹ .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 194.11 (C₆H₅F₃N₂O₂) with fragmentation patterns confirming the trifluoroethyl group .
- X-ray Crystallography : Resolves substituent orientation on the pyrazole ring and hydrogen-bonding networks .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) .
- Enzyme Inhibition : Test against COX-2 or kinases via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include positive controls (e.g., ibuprofen for COX-2) and solvent controls (DMSO ≤1% v/v) .
Advanced Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Standardize Assay Conditions : Ensure consistent cell lines, incubation times, and solvent concentrations across studies .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. trifluoromethyl substituents) to isolate substituent effects .
- Biophysical Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. How does the trifluoroethyl group influence electronic properties and reactivity in derivatization reactions?
- Methodological Answer :
- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the pyrazole ring, directing electrophilic substitution to the 4-position .
- Steric Effects : The bulky trifluoroethyl group hinders reactions at the N1 position, favoring carboxylation at C5 .
- Computational Insights : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show enhanced acidity of the carboxylic acid group (pKa ~2.5) due to -CF₃ .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
-
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to COX-2 or kinase active sites .
-
Molecular Dynamics (MD) : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .
-
Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors from the carboxylic acid) using MOE or Phase .
- Data Table : Example Docking Scores
| Target Protein | Docking Score (kcal/mol) | Binding Pose Highlights | Reference |
|---|---|---|---|
| COX-2 (PDB: 5KIR) | -9.2 | H-bond with Arg120; hydrophobic with Val523 | |
| EGFR Kinase (PDB: 1M17) | -8.7 | Salt bridge with Lys721; π-stacking with Phe723 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
